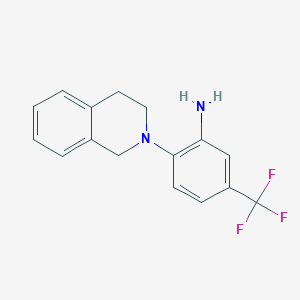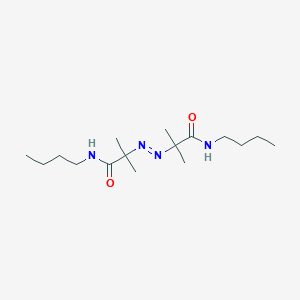
2,2'-Azobis(n-butyl-2-methylpropionamide)
Descripción general
Descripción
2,2'-Azobis(n-butyl-2-methylpropionamide), commonly known as AIBN, is a white crystalline powder that is widely used in the field of polymer chemistry. It is an organic compound that is soluble in most organic solvents and is primarily used as a radical initiator in the polymerization process. AIBN is a highly effective initiator and is commonly used in the production of synthetic rubbers, resins, and plastics.
Mecanismo De Acción
AIBN works as a radical initiator by decomposing into two free radicals when heated or exposed to light. These free radicals then initiate the polymerization process by reacting with monomers, which leads to the formation of polymer chains. The reaction mechanism involves the formation of a nitrogen-centered radical, which then reacts with the double bond of the monomer to form a carbon-centered radical.
Efectos Bioquímicos Y Fisiológicos
AIBN is not known to have any significant biochemical or physiological effects on the human body. However, it is important to handle this compound with care as it can be hazardous if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of AIBN as a radical initiator has several advantages, such as its high efficiency and the ability to initiate polymerization at low temperatures. However, AIBN has some limitations, such as its sensitivity to heat and light, which can cause premature decomposition. Additionally, AIBN can be hazardous if not handled properly, and its use requires proper safety precautions.
Direcciones Futuras
1. The development of new and more efficient radical initiators that are less sensitive to heat and light.
2. The investigation of the use of AIBN in the production of new types of polymers and composites.
3. The study of the mechanism of action of AIBN and its interaction with other compounds.
4. The exploration of the potential use of AIBN in other fields, such as medicine and agriculture.
In conclusion, AIBN is a crucial compound in the field of polymer chemistry and has a wide range of applications in the production of industrial products. Its use in scientific research has led to significant advances in the field of polymerization and has opened up new avenues for research. While AIBN has some limitations, its advantages make it an essential component in many laboratory experiments. As research in this field continues, new and innovative uses for AIBN are likely to emerge.
Aplicaciones Científicas De Investigación
AIBN is widely used in scientific research as a radical initiator for various polymerization reactions. It is also used in the synthesis of organic compounds and as a cross-linking agent in the production of polymers. AIBN is an essential component in the production of many industrial products such as adhesives, coatings, and composites.
Propiedades
Número CAS |
195520-32-2 |
|---|---|
Nombre del producto |
2,2'-Azobis(n-butyl-2-methylpropionamide) |
Fórmula molecular |
C16H32N4O2 |
Peso molecular |
312.45 g/mol |
Nombre IUPAC |
N-butyl-2-[[1-(butylamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide |
InChI |
InChI=1S/C16H32N4O2/c1-7-9-11-17-13(21)15(3,4)19-20-16(5,6)14(22)18-12-10-8-2/h7-12H2,1-6H3,(H,17,21)(H,18,22) |
Clave InChI |
SFLRURCEBYIKSS-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C(C)(C)N=NC(C)(C)C(=O)NCCCC |
SMILES canónico |
CCCCNC(=O)C(C)(C)N=NC(C)(C)C(=O)NCCCC |
Sinónimos |
2,2'-AZOBIS(N-BUTYL-2-METHYLPROPIONAMIDE) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B61165.png)
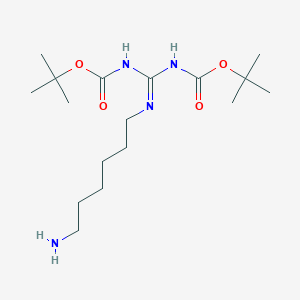
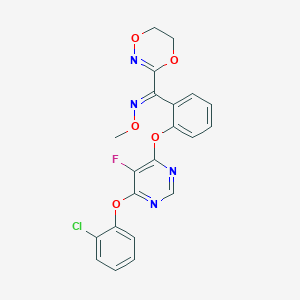
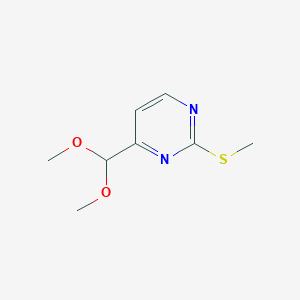
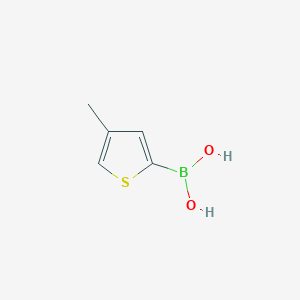
![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)
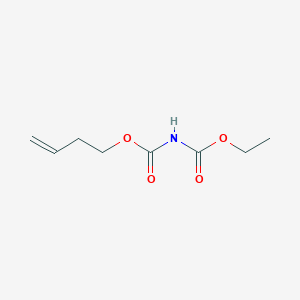
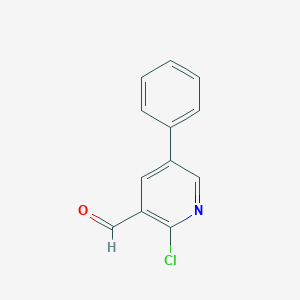
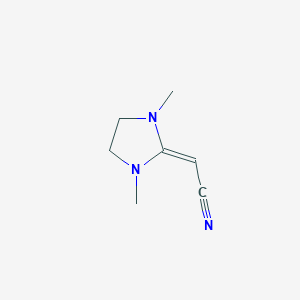
![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)
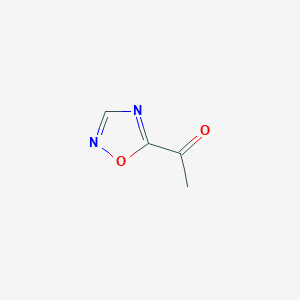
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)
